1-(10-Carboxydecyl)pyridin-1-ium bromide
Description
1-(10-Carboxydecyl)pyridin-1-ium bromide is a quaternary ammonium compound characterized by a pyridinium head group linked to a 10-carbon alkyl chain terminated with a carboxylic acid moiety. This structure confers amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments.
Properties
CAS No. |
19605-00-6 |
|---|---|
Molecular Formula |
C16H26BrNO2 |
Molecular Weight |
344.29 g/mol |
IUPAC Name |
11-pyridin-1-ium-1-ylundecanoic acid;bromide |
InChI |
InChI=1S/C16H25NO2.BrH/c18-16(19)12-8-5-3-1-2-4-6-9-13-17-14-10-7-11-15-17;/h7,10-11,14-15H,1-6,8-9,12-13H2;1H |
InChI Key |
RFMNWJMCVCWGDD-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCCC(=O)O.[Br-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCCC(=O)O.[Br-] |
solubility |
47.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between 1-(10-carboxydecyl)pyridin-1-ium bromide and related compounds:
Key Comparative Insights
Chain Length and Functional Groups: The 10-carboxydecyl chain in the target compound provides a balance between hydrophobicity and water solubility due to the terminal -COOH group. This contrasts with longer alkyl chains (e.g., 16-carbon in ), which are more hydrophobic and used as surfactants. Fluorinated analogs like FC-PB () exhibit enhanced stability in harsh environments, making them suitable for nanoparticle coatings .
Biological Activity: Phenothiazine-derived pyridinium bromides () show strong fluorescence for cellular imaging, with minimal cytotoxicity at low concentrations . The target compound’s carboxylic acid group may improve biocompatibility compared to chloropropyl or fluorinated chains. Quaternary ammonium derivatives with pyrrolidinyl groups () demonstrate antibacterial activity, suggesting that substituents on the pyridinium ring critically influence bioactivity .
Thermal and Chemical Stability :
- Compounds like 1-hexadecyl-4-methylpyridin-1-ium bromide () have high melting points (e.g., ~250°C in ) due to strong ionic interactions, whereas the carboxylic acid group in the target compound may reduce thermal stability but enhance solubility .
Electrochemical Applications :
- 1-(Carboxymethyl)pyridin-1-ium bromide () improves zinc-bromine flow battery performance by reducing polybromide precipitation . The target compound’s longer chain could similarly modulate electrolyte interactions but may require optimization for conductivity.
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